Sulfametomidine monohydrate
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C12H16N4O4S |
|---|---|
Molecular Weight |
312.35 g/mol |
IUPAC Name |
4-amino-N-(6-methoxy-2-methylpyrimidin-4-yl)benzenesulfonamide;hydrate |
InChI |
InChI=1S/C12H14N4O3S.H2O/c1-8-14-11(7-12(15-8)19-2)16-20(17,18)10-5-3-9(13)4-6-10;/h3-7H,13H2,1-2H3,(H,14,15,16);1H2 |
InChI Key |
FPIAZUJXRXFDLX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)OC)NS(=O)(=O)C2=CC=C(C=C2)N.O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization Strategies for Sulfametomidine Monohydrate
Established Synthetic Pathways for Sulfonamide Core Structures
The synthesis of the sulfonamide functional group is a well-established area of organic chemistry. benthamdirect.com The most common and traditional method involves the reaction of a sulfonyl chloride with an amine. ekb.egnih.govresearchgate.net This fundamental approach forms the basis for producing a wide array of sulfonamide-containing compounds.
Key established methods for forming the sulfonamide core include:
Reaction of Sulfonyl Chlorides with Amines: This is the most typical route, where an aryl sulfonyl chloride reacts with a primary or secondary amine in the presence of a base (like pyridine) to form the sulfonamide linkage. ekb.eg The initial compound for many aromatic sulfonamides is benzene (B151609), which undergoes several steps, including chlorosulfonation, to produce the key p-aminobenzenesulfonyl chloride intermediate. nih.gov
Synthesis from Thiols: Thiols can be converted to their corresponding sulfonyl chlorides through oxidative chlorination using reagents like a combination of hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂). organic-chemistry.org The resulting sulfonyl chloride is then reacted with an amine.
Metal-Catalyzed Sulfonamidation: Modern methods have introduced metal catalysts (e.g., copper, palladium, indium) to facilitate the coupling of sulfonic acids or their derivatives with amines, often under milder conditions than traditional methods. benthamdirect.com
Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to accelerate the reaction between sulfonic acids (or their sodium salts) and amines, leading to high yields in shorter reaction times. organic-chemistry.orgscirp.org
Table 1: Comparison of Established Sulfonamide Synthesis Methods
| Method | Key Reagents | Typical Conditions | Advantages |
|---|---|---|---|
| Sulfonyl Chloride + Amine | Aryl sulfonyl chloride, Amine, Base (e.g., Pyridine) | Varies, often room temperature to reflux | High yield, widely applicable ekb.egnih.gov |
| From Thiols (via Sulfonyl Chloride) | Thiol, H₂O₂, SOCl₂, Amine | Oxidative chlorination followed by amination | Utilizes readily available thiols organic-chemistry.org |
| Microwave-Assisted Synthesis | Sulfonic acid/salt, Amine | Microwave irradiation | Rapid reaction times, high yields organic-chemistry.orgscirp.org |
Novel Synthetic Approaches to Sulfametomidine (B1681185) Monohydrate and Analogues
While the core synthesis of sulfonamides is well-established, research continues to seek more efficient, environmentally friendly, and versatile methods for producing specific compounds like Sulfametomidine and its analogues. Novel approaches often focus on improving yield, reducing reaction times, or utilizing alternative starting materials.
One area of innovation is the use of microwave-assisted organic synthesis (MAOS). A comparative study on the synthesis of certain sulfonamide derivatives showed that microwave-assisted methods could produce yields of 97%, significantly higher than the 91% achieved through conventional heating, and in a fraction of the time. scirp.org This approach could theoretically be applied to the synthesis of Sulfametomidine by reacting 4-aminobenzenesulfonamide with a suitable pyrimidine (B1678525) precursor under microwave irradiation.
Another modern approach involves the hybridization of the sulfonamide scaffold with other pharmacologically active moieties. researchgate.net For instance, novel sulfonamide derivatives have been created by coupling them with piperazine (B1678402) cores or trimetazidine, a drug used for angina, to create hybrid molecules with potentially multifaceted activities. mdpi.com The synthesis of these hybrids often involves a straightforward reaction between a sulfonyl chloride and the secondary amine of the other molecule in a solvent like dichloromethane. mdpi.com
Table 2: Research Findings in Novel Sulfonamide Synthesis
| Approach | Key Feature | Reported Outcome | Potential Relevance to Sulfametomidine |
|---|---|---|---|
| Microwave-Assisted Synthesis | Use of microwave irradiation instead of conventional heating. | Higher yields (e.g., 97% vs. 91%) and significantly shorter reaction times. scirp.org | Could offer a more efficient industrial-scale synthesis of Sulfametomidine. |
| Hybrid Molecule Synthesis | Coupling of sulfonamide moiety with another bioactive scaffold (e.g., trimetazidine). | Creation of novel chemical entities with new potential biological profiles. mdpi.com | Synthesis of Sulfametomidine analogues where the aniline (B41778) part is replaced by a different bioactive amine. |
Derivatization Strategies for Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are crucial for drug discovery and involve synthesizing a series of related compounds (derivatives) to determine which structural features are essential for biological activity. collaborativedrug.com For sulfonamides, SAR studies typically explore modifications at two primary positions: the N¹-substituent (the heterocyclic ring) and the N⁴-substituent (the aromatic amine). openaccesspub.orgramauniversity.ac.in
N¹-Substituent Modification: The nature of the heterocyclic ring attached to the sulfonamide nitrogen is a critical determinant of activity. In Sulfametomidine, this is a 6-methoxy-2-methylpyrimidine ring. SAR studies often involve synthesizing analogues with different heterocyclic systems or altering the substituents on the existing ring to optimize potency and pharmacokinetic properties. researchgate.net For example, studies on other sulfonamides have shown that introducing different heterocyclic moieties like pyrazole (B372694) or thiazole (B1198619) can significantly impact their inhibitory effects on various enzymes. researchgate.netmdpi.com
N⁴-Amine Modification: The free aromatic amino group (at the N⁴ position) is generally considered essential for the classic antibacterial mechanism of action, as it mimics p-aminobenzoic acid (PABA). mdpi.com However, derivatization at this position can create prodrugs or compounds with different therapeutic targets. For instance, creating N⁴-acyl derivatives (amides) is a common strategy. scirp.org
A study on novel sulfonamide derivatives designed as α-glucosidase and α-amylase inhibitors explored linking different five- or seven-membered heterocycles via an imine linker. rsc.org The results provided clear SAR insights, as shown in the table below.
Table 3: Example of SAR Findings in Sulfonamide Derivatives
| Compound ID | Structural Modification | α-Glucosidase Inhibition IC₅₀ (µM) | Potency vs. Acarbose |
|---|---|---|---|
| 3a | (Specific 5-membered heterocycle) | 19.39 | 1.39-fold more potent |
| 3b | (Variation of 5-membered heterocycle) | 25.12 | 1.05-fold more potent |
| 6 | (Specific 7-membered heterocycle) | 22.02 | 1.19-fold more potent |
| Acarbose (Control) | - | 27.01 | - |
Data adapted from a study on novel sulfonamide derivatives as multitarget antidiabetic agents. rsc.org
These studies demonstrate how systematic derivatization provides critical data for optimizing lead compounds. rsc.org
Stereochemical Control in Sulfametomidine Synthesis Research
Sulfametomidine itself is an achiral molecule, meaning it does not have a stereocenter and does not exist as different enantiomers. However, the broader field of sulfonamide synthesis research places significant emphasis on stereochemical control. organic-chemistry.org This is because many modern therapeutic agents are chiral, and often only one enantiomer (a single stereoisomer) provides the desired therapeutic effect while the other may be inactive or cause unwanted side effects.
Research in this area focuses on developing methods for asymmetric synthesis, which is the synthesis of a chiral compound in an enantiomerically pure or enriched form. nih.gov While not directly applicable to Sulfametomidine's structure, these advanced methodologies are relevant to the synthesis of its potential chiral analogues.
Key research directions include:
Synthesis of α-C-Chiral Sulfonamides: A significant challenge is creating sulfonamides where the carbon atom directly attached to the sulfur (the α-carbon) is a chiral center. One novel method achieves this by starting with heterocyclic thioethers, which are converted to α-chiral sulfinates. These intermediates are then treated with hydroxylamine (B1172632) sulfonate to produce the final α-C-chiral primary sulfonamides with high stereochemical purity. organic-chemistry.org
Asymmetric Synthesis of S-Chiral Compounds: More complex sulfur-containing functional groups, such as sulfoximines and sulfonimidamides, have a chiral sulfur center. Recent advances have enabled the asymmetric synthesis of these compounds using enantiopure S(VI) reagents, which act as chiral templates to transfer the sulfonimidoyl group with high stereochemical control. nih.gov
These sophisticated synthetic strategies highlight the importance of stereochemistry in modern drug design. organic-chemistry.orgnih.gov The development of such methods provides the tools to create and investigate chiral analogues of existing drugs like Sulfametomidine, potentially leading to new compounds with improved therapeutic profiles.
Table 4: Compound Names Mentioned in this Article
| Compound Name |
|---|
| Sulfametomidine |
| Sulfametomidine monohydrate |
| p-aminobenzoic acid (PABA) |
| Pyridine |
| Hydrogen peroxide |
| Thionyl chloride |
| Trimetazidine |
| Dichloromethane |
| Pyrazole |
| Thiazole |
| Acarbose |
Molecular and Supramolecular Structural Elucidation of Sulfametomidine Monohydrate
Advanced Crystallographic Investigations of Sulfametomidine (B1681185) Monohydrate
Crystallographic techniques are indispensable for determining the atomic-level structure of crystalline materials like sulfametomidine monohydrate. By analyzing the diffraction patterns produced when X-rays or electrons interact with the crystal, researchers can deduce the arrangement of atoms, bond lengths, and bond angles with high precision.
Single Crystal X-ray Diffraction Analyses
Single Crystal X-ray Diffraction (SC-XRD) stands as the definitive method for the complete structural determination of crystalline compounds. bruker.commdpi.comrsc.org This technique involves irradiating a single, well-ordered crystal with a monochromatic X-ray beam. The resulting diffraction pattern is a unique fingerprint of the crystal's internal structure.
For this compound, SC-XRD analysis would provide unambiguous information on:
Unit Cell Parameters: The dimensions and angles of the basic repeating unit of the crystal lattice.
Molecular Conformation: The exact three-dimensional shape of the sulfametomidine molecule and the water molecule within the crystal.
Intermolecular Interactions: The specific hydrogen bonds, van der Waals forces, and other non-covalent interactions that hold the crystal lattice together. This includes the interactions between sulfametomidine molecules and the water of hydration.
The process requires growing a suitable single crystal, which can sometimes be a challenging step. uhu-ciqso.es Once a crystal of adequate size and quality is obtained, it is mounted on a diffractometer and rotated in the X-ray beam to collect a complete set of diffraction data. youtube.com This data is then processed to generate an electron density map, from which the atomic positions can be determined and the full crystal structure solved. mdpi.com
Table 1: Illustrative Single Crystal X-ray Diffraction Data for a Hypothetical Monohydrate Compound (Note: This table is a generalized example and does not represent actual data for this compound, which is not publicly available.)
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 15.1 |
| α (°) | 90 |
| β (°) | 98.5 |
| γ (°) | 90 |
| Volume (ų) | 1289.4 |
| Z (Molecules per unit cell) | 4 |
| Calculated Density (g/cm³) | 1.450 |
| R-factor | 0.045 |
Powder X-ray Diffraction for Polymorph Identification
Powder X-ray Diffraction (PXRD) is a powerful and widely used technique for the characterization of crystalline solids and is particularly crucial for identifying different polymorphic forms. rigaku.comresearchgate.net Unlike SC-XRD, which requires a single crystal, PXRD can be performed on a polycrystalline powder. The resulting diffractogram, a plot of diffraction intensity versus the diffraction angle (2θ), serves as a unique fingerprint for a specific crystalline phase.
In the context of this compound, PXRD is essential for:
Routine Identification: Confirming the identity and crystalline form of a batch of the drug substance.
Polymorph Screening: Differentiating between potential polymorphs of this compound, as each form will produce a distinct PXRD pattern. particle.dk
Detection of Impurities: Identifying the presence of other crystalline forms or impurities within a sample. Modern PXRD systems can achieve detection limits below 0.1%. americanpharmaceuticalreview.com
Monitoring Phase Transformations: Observing changes in the crystalline form due to factors like temperature, humidity, or mechanical stress. ijcpa.in For instance, in-situ variable temperature PXRD can track transformations as a sample is heated or cooled. researchgate.net
The uniqueness of each PXRD pattern arises from the specific arrangement of atoms in the crystal lattice, which dictates the angles and intensities of the diffracted X-rays. researchgate.net
Solid-State Polymorphism Studies of this compound
Polymorphism is the ability of a solid material to exist in more than one crystal structure. nih.govdigicollections.net These different forms, or polymorphs, of the same chemical entity can exhibit distinct physicochemical properties. The study of polymorphism is critical in the pharmaceutical industry as different polymorphs can have different properties. researchgate.net Hydrates, where water is incorporated into the crystal lattice, are sometimes referred to as pseudopolymorphs. digicollections.netconicet.gov.ar
Polymorphic Forms and Interconversion Research
The investigation into the polymorphic landscape of this compound involves identifying all possible crystalline forms and understanding the conditions under which they convert from one to another.
Identification of Polymorphic Forms: A systematic polymorph screen would be conducted by crystallizing sulfametomidine from a wide variety of solvents and under different conditions (e.g., temperature, pressure, evaporation rate). Techniques like PXRD, thermal analysis (such as Differential Scanning Calorimetry - DSC), and spectroscopy are used to identify and characterize any new forms that emerge. rigaku.comnih.gov
Interconversion Studies: Research focuses on the thermodynamic and kinetic relationships between the identified forms. This involves subjecting a known form to various stresses such as heat, humidity, and mechanical grinding to determine if and under what conditions it converts to another form. researchgate.netgoogle.com For example, the dehydration of a monohydrate upon heating can lead to the formation of an anhydrous polymorph, a process that can be monitored by techniques like thermogravimetric analysis (TGA) combined with PXRD. conicet.gov.ar The stability of different forms relative to each other determines whether the transformation is reversible (enantiotropic) or irreversible (monotropic). digicollections.net
Co-crystallization and Salt Formation Research
Beyond polymorphism of the single compound, modifying the solid form through the creation of salts or co-crystals is a major strategy in pharmaceutical development. sigmaaldrich.com
Salt Formation: This involves reacting the active pharmaceutical ingredient (API) with an acid or a base to form a salt. japsonline.com Salt formation is a well-established method, with about half of all marketed APIs existing in salt form. sigmaaldrich.com For a salt to form, a proton is typically transferred from the acidic component to the basic component. A general guideline, known as the pKa rule, suggests that a difference in pKa values (ΔpKa) between the base and the acid of greater than 2.7 to 3 is generally required for salt formation. japsonline.comunito.it
Co-crystallization: This technique involves combining the API with a neutral guest molecule, known as a co-former, in a specific stoichiometric ratio within a crystal lattice. mdpi.comresearchgate.net These components are linked by non-ionic interactions, such as hydrogen bonds. sigmaaldrich.com Co-crystals offer an alternative for APIs that are non-ionizable or where salt formation does not yield suitable properties. japsonline.com They can be designed to create new solid forms with tailored properties. mdpi.com
For sulfametomidine, research in this area would explore a variety of pharmaceutically acceptable co-formers and salt-formers to create new solid phases. The resulting products would be thoroughly characterized by techniques like SC-XRD and PXRD to confirm their structure and investigate their properties.
Table 2: Comparison of Salts and Co-crystals
| Feature | Salts | Co-crystals |
| Component Interaction | Ionic bonding (proton transfer) japsonline.com | Non-ionic interactions (e.g., hydrogen bonds) sigmaaldrich.com |
| API Requirement | Must have an ionizable functional group sigmaaldrich.com | Can be applied to nearly all APIs sigmaaldrich.com |
| Key Predictor | ΔpKa rule (typically > 3) unito.it | Supramolecular synthons, ΔpKa (typically < 2) |
| Potential Issues | Disproportionation, high hygroscopicity sigmaaldrich.com | Control of crystallization can be difficult sigmaaldrich.com |
| Regulatory Status | Well-established japsonline.com | Evolving regulatory landscape sigmaaldrich.com |
Amorphous Solid Dispersion Research
Amorphous solid dispersions (ASDs) are a key strategy for improving the dissolution rates and bioavailability of poorly soluble drugs like sulfametomidine. nih.gov Research in this area focuses on creating stable amorphous systems by dispersing the drug in a polymer matrix.
Studies on related sulfonamides, such as sulfadimidine (sulfamethazine), have explored the use of different polymers and preparation methods. nih.govnih.gov Ball milling is a common technique used to produce ASDs. nih.govresearchgate.net In these systems, the drug is molecularly dispersed within a polymeric carrier, which inhibits its recrystallization. mdpi.com
Characterization of these ASDs is typically performed using techniques such as Powder X-ray Diffraction (PXRD) to confirm the amorphous nature and Differential Scanning Calorimetry (DSC) to determine the glass transition temperature. nih.govresearchgate.net The presence of a single Tg in PVP-based dispersions suggests good miscibility, whereas heterogeneous dispersions with two Tgs are often observed with Soluplus®, which may be due to lower drug-polymer solubility or the high polydispersity of the polymer. nih.gov
| Polymer | Preparation Method | Key Findings | Characterization Techniques |
|---|---|---|---|
| Polyvinylpyrrolidone (PVP) | Ball Milling | Forms homogeneous ASDs with a single glass transition (Tg); wider composition range for amorphization. nih.govnih.gov | PXRD, DSC |
| Soluplus® | Ball Milling | Forms heterogeneous ASDs with two Tgs; dispersions remain dry and powdery under high humidity, indicating good physical stability. nih.govresearchgate.net | PXRD, DSC |
Spectroscopic Characterization for Structural Conformation
Solid-State Nuclear Magnetic Resonance (SSNMR) Spectroscopy
Solid-state Nuclear Magnetic Resonance (SSNMR) is a powerful, non-invasive technique for analyzing the structure of pharmaceutical solids at an atomic level. researchgate.net It is particularly effective for distinguishing between different solid forms, such as crystalline polymorphs and amorphous states, and can quantify the amounts of each form in a sample. europeanpharmaceuticalreview.com
For this compound, ¹³C and ¹⁵N SSNMR would provide precise information about the local environment of each atom in the molecule. The chemical shifts are highly sensitive to the molecular conformation and the packing in the crystal lattice. nih.gov SSNMR can elucidate intermolecular interactions, such as hydrogen bonding, by observing changes in the chemical shifts of the involved nuclei. mdpi.com It is also a primary tool for studying the miscibility and homogeneity of amorphous solid dispersions, providing insights into drug-polymer interactions. researchgate.net For instance, studies on the related compound sulfamethazine (B1682506) have utilized ¹³C SSNMR to characterize its salt forms, confirming the molecular structure and interactions within the crystal lattice. nih.gov
| SSNMR Application | Information Gained | Relevance to this compound |
|---|---|---|
| Polymorph Identification | Distinguishes between different crystalline forms based on unique chemical shifts. europeanpharmaceuticalreview.com | Essential for quality control and ensuring the correct solid form is used. |
| Amorphous Content Quantification | Measures the ratio of crystalline to amorphous material in a sample. europeanpharmaceuticalreview.comresearchgate.net | Crucial for characterizing the stability and composition of ASDs. |
| Structural Elucidation | Provides data on molecular conformation, tautomeric forms, and protonation states. mdpi.com | Confirms the molecular structure and hydrogen bonding network. |
| Drug-Excipient Interactions | Investigates molecular interactions in formulated products like ASDs. researchgate.net | Helps understand the stabilization mechanism in amorphous dispersions. |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary vibrational techniques that probe the molecular vibrations of a compound. americanpharmaceuticalreview.comedinst.com They are highly effective for identifying functional groups and studying intermolecular interactions, such as the hydrogen-bonding network that is critical to the structure of this compound. researchgate.net
IR spectroscopy measures the absorption of infrared radiation by molecules, and it is particularly sensitive to polar functional groups. photothermal.com In this compound, this would include the N-H stretches of the aniline (B41778) and sulfonamide groups, the S=O stretches of the sulfonyl group, and the O-H stretches from the water of hydration. mdpi.com Raman spectroscopy, which measures the inelastic scattering of laser light, is more sensitive to non-polar, symmetric bonds and provides complementary information. photothermal.com The aromatic ring vibrations of the pyrimidine (B1678525) and benzene (B151609) rings are often prominent in the Raman spectrum. researchgate.net
The combination of IR and Raman spectra provides a comprehensive vibrational fingerprint of the molecule. americanpharmaceuticalreview.com Shifts in the vibrational frequencies of the N-H and S=O groups can provide direct evidence of their involvement in the hydrogen-bonding scheme, which is crucial for defining the supramolecular structure. researchgate.net
| Functional Group | Typical Vibrational Frequency (cm⁻¹) | Spectroscopic Technique | Significance |
|---|---|---|---|
| N-H Stretch (Aniline) | 3300-3500 | IR, Raman | Indicates hydrogen bonding involvement. |
| O-H Stretch (Water) | 3200-3600 | IR | Confirms the presence and bonding state of water of hydration. rsc.org |
| C-H Stretch (Aromatic) | 3000-3100 | IR, Raman | Characteristic of the benzene and pyrimidine rings. mdpi.com |
| S=O Stretch (Sulfonyl) | 1300-1350 (asymmetric), 1140-1180 (symmetric) | IR, Raman | Sensitive to the electronic environment and hydrogen bonding. |
| C=C Stretch (Aromatic) | 1450-1600 | IR, Raman | Provides a fingerprint of the aromatic ring systems. |
Computational Structural Modeling and Prediction
Computational modeling has become an essential partner to experimental techniques in elucidating molecular structures. researchgate.net Methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations provide a theoretical framework to predict and understand the structural and dynamic properties of this compound at an atomic level. mdpi.commdpi.com
Density Functional Theory (DFT) Calculations for Molecular Geometry
Density Functional Theory (DFT) is a quantum mechanical method used to calculate the electronic structure of molecules and predict their properties. nih.gov For this compound, DFT calculations can be used to optimize the molecular geometry, yielding the most stable three-dimensional conformation. uctm.edu
These calculations provide theoretical values for bond lengths, bond angles, and dihedral angles. nih.gov The results can be compared directly with experimental data obtained from X-ray crystallography to validate the accuracy of the computational model. mdpi.com Furthermore, DFT can compute theoretical vibrational frequencies, which aids in the assignment of experimental IR and Raman spectra, allowing for a more confident interpretation of the vibrational modes and the influence of intermolecular interactions. mdpi.commdpi.com The analysis of the molecular electrostatic potential (MEP) surface, also derived from DFT, can identify regions of positive and negative electrostatic potential, predicting sites for intermolecular interactions like hydrogen bonds. uctm.edu
| Parameter | DFT-Calculated Value (Example) | Experimental Value (Example) | Significance |
|---|---|---|---|
| S-N Bond Length | 1.64 Å | 1.63 Å | Validates the computational model's accuracy. uctm.edumdpi.com |
| O=S=O Bond Angle | 121.0° | 120.5° | Confirms the geometry around the sulfonyl group. mdpi.com |
| N-H Vibrational Frequency | 3450 cm⁻¹ | 3460 cm⁻¹ | Aids in the assignment of experimental spectra. mdpi.com |
Molecular Dynamics Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion, MD simulations can reveal the conformational flexibility and dynamic behavior of this compound in various environments, such as in solution or within a polymer matrix in an ASD. plos.org
MD simulations provide insights that are not available from static experimental structures. mdpi.com They can be used to explore the conformational landscape of the molecule, identifying different low-energy conformations and the transitions between them. nih.gov This is particularly useful for understanding how the molecule's flexibility might influence its interactions with biological targets or with excipients in a formulation. plos.org In the context of ASDs, MD simulations can model the interactions between the drug and polymer molecules, helping to explain the mechanisms of stabilization and inhibition of crystallization at a molecular level. chemrxiv.org
Mechanistic Investigations of Sulfametomidine S Antimicrobial Activity
Molecular Interactions with Target Enzymes and Substrates
The efficacy of sulfametomidine (B1681185) as an antimicrobial agent stems from its specific molecular interactions within the active site of the dihydropteroate (B1496061) synthase (DHPS) enzyme. nih.govnih.gov These interactions are predicated on its ability to mimic the natural substrate, para-aminobenzoic acid (PABA). pharmacyfreak.comwiley.com
DHPS possesses a complex active site with distinct binding pockets for its two substrates: 6-hydroxymethyl-7,8-dihydropterin-pyrophosphate (DHPP) and PABA. nih.govnih.gov The binding process is ordered, with DHPP binding first, which then triggers conformational changes in two flexible loops of the enzyme. nih.govebi.ac.uk These changes are crucial as they assemble the specific binding pocket for PABA. nih.govnih.gov
When a sulfonamide like sulfametomidine is present, it occupies this newly formed PABA-binding pocket. nih.govnih.gov Structural studies of DHPS with bound sulfonamides reveal that the inhibitor forms specific interactions with conserved residues in the active site. researchgate.net For instance, the sulfonyl group of the inhibitor can form hydrogen bonds with the side chains of key amino acid residues, such as arginine. researchgate.net These interactions effectively lock the inhibitor in place, preventing PABA from binding and halting catalysis. ceon.rsresearchgate.net In some cases, the enzyme may even catalyze the formation of a dead-end adduct between the pterin (B48896) substrate and the sulfonamide, further inactivating the enzyme. biorxiv.org
The cornerstone of sulfonamide action is its structural analogy to PABA. patsnap.comceon.rspharmacyfreak.com Both molecules feature a benzene (B151609) ring with an amino group. researchgate.netlibretexts.org This structural mimicry allows sulfonamides to be recognized by the DHPS enzyme and to compete effectively with PABA for binding to the active site. wiley.comresearchgate.netresearchgate.net
By occupying the PABA-binding site, sulfametomidine acts as an antimetabolite. libretexts.org The enzyme is tricked into binding the inhibitor, which cannot be used in the subsequent step of folate synthesis. ceon.rslibretexts.org This competitive antagonism directly blocks the production of dihydropteroic acid, the immediate product of the DHPS-catalyzed reaction. ceon.rspharmacyfreak.com The inability to synthesize this crucial intermediate leads to the depletion of tetrahydrofolate, a vital cofactor for the synthesis of amino acids and nucleic acids, ultimately leading to a bacteriostatic effect. pharmacyfreak.comresearchgate.netresearchgate.net
Cellular and Subcellular Effects in Bacterial Systems
The inhibition of dihydropteroate synthase (DHPS) by sulfametomidine at the molecular level translates into significant disruptive effects on the bacterial cell. The primary consequence is the cessation of folic acid synthesis. ceon.rsmsdmanuals.com Since bacteria cannot import folic acid from their environment, they are entirely dependent on their own synthesis pathway. pharmacyfreak.comlibretexts.org
The depletion of the cellular pool of folic acid derivatives, particularly tetrahydrofolate, has far-reaching consequences. Tetrahydrofolate is an essential cofactor in one-carbon transfer reactions, which are critical for the synthesis of purines and thymidine (B127349) (components of DNA and RNA) and certain amino acids like methionine. ceon.rsresearchgate.net Without these essential building blocks, bacteria are unable to replicate their DNA, synthesize proteins, or carry out cell division. wikipedia.orgmsdmanuals.comresearchgate.net This leads to the arrest of bacterial growth and proliferation, a state known as bacteriostasis. wikipedia.orgceon.rspharmacyfreak.com
**Compound Name
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| 7,8-dihydropteroate |
| Dapsone |
| Dihydropteroic acid |
| Folic acid |
| Glutamic acid |
| Methionine |
| Para-aminobenzoic acid (PABA) |
| Para-aminosalicylic acid |
| Prontosil |
| Purine |
| Pyrimidine (B1678525) |
| Sulfacetamide |
| Sulfadiazine (B1682646) |
| Sulfadoxine |
| Sulfametomidine |
| Sulfamethizole |
| Sulfamethoxazole (B1682508) |
| Sulfanilamide (B372717) |
| Sulfasalazine |
| Sulfathiazole |
| Sulfisoxazole |
| Tetrahydrofolate |
Disruption of Folic Acid Biosynthesis Pathway
The primary antimicrobial action of sulfametomidine, like other sulfonamides, is the disruption of the folic acid biosynthesis pathway in bacteria. researchgate.netpatsnap.compatsnap.com Folic acid is a crucial vitamin that bacteria must synthesize themselves, as they cannot typically utilize preformed folate from their environment. mhmedical.comwikipedia.org This metabolic pathway is essential for the production of several key cellular components. nih.gov
Sulfametomidine's molecular structure is analogous to that of para-aminobenzoic acid (PABA), a vital substrate for the bacterial enzyme dihydropteroate synthase (DHPS). patsnap.compicmonic.com This structural similarity allows sulfametomidine to competitively inhibit DHPS. mhmedical.comdrugbank.com By binding to the active site of the DHPS enzyme, sulfametomidine prevents the normal utilization of PABA. patsnap.com This competitive inhibition effectively blocks the synthesis of dihydropteroic acid, a direct precursor to dihydrofolic acid and subsequently tetrahydrofolic acid (THF), the biologically active form of folic acid. patsnap.comnumberanalytics.comyoutube.com
The inhibition of this critical enzymatic step halts the production of folic acid within the bacterial cell. researchgate.net Since THF is an essential cofactor in a variety of one-carbon transfer reactions, its absence has far-reaching consequences for bacterial metabolism. mhmedical.com This targeted disruption of the folic acid synthesis pathway is the foundational mechanism of sulfametomidine's bacteriostatic action, meaning it inhibits bacterial growth and reproduction rather than directly killing the cells. researchgate.netpicmonic.com
Impact on Bacterial Nucleotide and DNA Synthesis
The disruption of the folic acid biosynthesis pathway by sulfametomidine has a direct and significant impact on the synthesis of bacterial nucleotides and, consequently, DNA. patsnap.commsdmanuals.com Tetrahydrofolic acid (THF), the production of which is blocked by sulfametomidine, is essential for the synthesis of purines (adenine and guanine) and thymidylate, a pyrimidine nucleotide. mhmedical.comnumberanalytics.com These molecules are the fundamental building blocks of DNA and RNA. wikipedia.orgyoutube.com
Without an adequate supply of THF, the bacterial cell is unable to produce the necessary purines and thymidylate required for DNA replication. patsnap.comfiveable.me This leads to a cessation of DNA synthesis, which in turn prevents the bacteria from dividing and multiplying. patsnap.comwikipedia.org The inability to replicate their genetic material effectively halts the proliferation of the bacterial population, allowing the host's immune system to clear the infection. patsnap.com
| Stage of Inhibition | Key Molecules and Enzymes Involved | Consequence of Inhibition |
| Folic Acid Biosynthesis | Sulfametomidine , Para-aminobenzoic acid (PABA), Dihydropteroate synthase (DHPS) | Competitive inhibition of DHPS by sulfametomidine blocks the synthesis of dihydropteroic acid, a precursor to folic acid. patsnap.commhmedical.comdrugbank.com |
| Nucleotide Synthesis | Tetrahydrofolic acid (THF), Purines (Adenine, Guanine), Thymidylate | Depletion of THF prevents the synthesis of essential nucleotide building blocks. mhmedical.comnumberanalytics.com |
| DNA Synthesis | DNA, RNA | Lack of nucleotides halts DNA replication and, consequently, bacterial cell division and growth. patsnap.compatsnap.comwikipedia.org |
Research on Antimicrobial Resistance Mechanisms to Sulfonamides
Genetic Basis of Sulfonamide Resistance
The genetic underpinnings of sulfonamide resistance are primarily twofold: the acquisition of specialized resistance genes and mutations within the chromosomal gene encoding the drug's target.
The most common mechanism of high-level sulfonamide resistance in Gram-negative bacteria is the acquisition of mobile resistance genes known as sul genes. frontiersin.orgnih.gov These genes encode alternative, drug-resistant variants of the DHPS enzyme. nih.gov To date, three main sul genes have been widely identified and characterized: sul1, sul2, and sul3. rupahealth.comfrontiersin.org A fourth gene, sul4, has also been reported. rupahealth.comnih.gov
These acquired DHPS enzymes are highly divergent from the native, chromosomally encoded DHPS, sharing approximately 30-50% sequence identity. springernature.comresearchgate.net Despite this divergence, they effectively carry out the synthesis of dihydropteroate (B1496061) but exhibit a significantly reduced affinity for sulfonamides, rendering the host bacterium resistant. nih.govsemanticscholar.org The sul1 gene is frequently found as part of class 1 integrons, which are genetic elements that can capture and express various resistance genes. nih.govfao.org The sul2 gene is often located on small, broad-host-range plasmids, and sul3 has also been identified on plasmids. researchgate.netnih.gov The prevalence of these genes can vary, with sul1 and sul2 being the most frequently detected in clinical and environmental isolates. nih.govplos.org
| Gene | Typical Genetic Location | Associated Mobile Genetic Elements | Prevalence |
|---|---|---|---|
| sul1 | Class 1 Integrons | Transposons, Plasmids | High, often linked with other resistance genes nih.govplos.org |
| sul2 | Plasmids (small, non-conjugative or large, transmissible) | Plasmids | High, widespread among clinical isolates nih.govplos.org |
| sul3 | Plasmids | Plasmids | Lower than sul1 and sul2 frontiersin.orgnih.gov |
In addition to acquiring sul genes, bacteria can develop sulfonamide resistance through mutations in their native chromosomal folP gene, which encodes the DHPS enzyme. rupahealth.comfrontiersin.org These mutations typically result in amino acid substitutions in the DHPS active site. rupahealth.com Such alterations can reduce the enzyme's binding affinity for sulfonamides while largely preserving its affinity for the natural substrate, para-aminobenzoic acid (pABA). frontiersin.orgnih.gov
In Neisseria meningitidis, for instance, resistance is associated with mutations leading to amino acid substitutions at specific codons or insertions within the folP gene. drugbank.comnih.gov Similarly, in Streptococcus pneumoniae, resistance is often linked to small insertion mutations within the folP gene. researchgate.net While laboratory-induced mutations in folP can sometimes result in a less efficient enzyme, clinically resistant strains often have compensatory mutations that restore normal enzyme function. nih.govsemanticscholar.org However, resistance conferred by folP mutations is generally of a lower level compared to that provided by the acquisition of sul genes. nih.gov
The widespread dissemination of sulfonamide resistance is largely due to horizontal gene transfer (HGT). rupahealth.comnih.gov HGT is the movement of genetic material between different bacteria, which can occur between different species or genera. frontiersin.orgnih.gov The sul genes, in particular, are frequently located on mobile genetic elements (MGEs) such as plasmids, transposons, and integrons. frontiersin.orgplos.org
These MGEs act as vehicles, facilitating the transfer of sul genes from one bacterium to another through processes like conjugation, transformation, or transduction. frontiersin.orgresearchgate.net Class 1 integrons, which commonly carry the sul1 gene, are particularly efficient at capturing and co-disseminating multiple resistance genes, contributing to the development of multidrug-resistant pathogens. nih.govmdpi.com The presence of sul genes on conjugative plasmids, which can be transferred across a broad range of hosts, has been a major factor in the global spread of sulfonamide resistance among clinically important bacteria. frontiersin.orgnih.gov
Biochemical Mechanisms of Resistance to Sulfonamides
The genetic changes described above translate into specific biochemical alterations at the protein level, fundamentally changing the interaction between the sulfonamide drug and its target enzyme.
The core biochemical mechanism of sulfonamide resistance is the expression of an altered DHPS enzyme that is less susceptible to inhibition by sulfonamides. nih.govnih.gov These resistant DHPS variants arise from two primary genetic events: the acquisition of sul genes encoding a fundamentally different, resistant enzyme, or mutations in the native folP gene that alter the structure of the existing enzyme. rupahealth.comnih.gov
The enzymes encoded by sul genes (Sul1, Sul2, Sul3) are structurally distinct from the typical bacterial DHPS. rupahealth.comspringernature.com They possess modifications in their active site that prevent the effective binding of sulfonamides. rupahealth.com Similarly, mutations in the chromosomal folP gene can lead to amino acid substitutions in critical regions of the DHPS enzyme, such as the loops that form the active site, which sterically hinder the binding of the bulkier sulfonamide molecules without significantly affecting the binding of the smaller pABA substrate. nih.govnih.gov
| Characteristic | Susceptible DHPS (Wild-Type) | Resistant DHPS (from sul genes or folP mutations) |
|---|---|---|
| Origin | Chromosomal folP gene | Acquired sul genes or mutated chromosomal folP gene nih.gov |
| Affinity for Sulfonamides | High (inhibited by the drug) biorxiv.org | Very low (not effectively inhibited) nih.govsemanticscholar.org |
| Affinity for pABA | High (binds natural substrate effectively) nih.gov | High (retains function for folate synthesis) nih.govsemanticscholar.org |
| Result | Folate synthesis is blocked, leading to bacterial growth inhibition. | Folate synthesis continues in the presence of the drug, leading to resistance. biorxiv.org |
The key functional advantage of resistant DHPS variants is their ability to discriminate between the natural substrate, pABA, and the sulfonamide inhibitor. nih.govbiorxiv.org Wild-type, susceptible DHPS enzymes bind both pABA and sulfonamides because sulfonamides are structural analogs of pABA. rupahealth.com
In contrast, resistant enzymes have evolved active sites that selectively favor pABA. springernature.com For example, structural studies of Sul enzymes have revealed the presence of specific amino acid residues, such as a critical phenylalanine, that create steric hindrance for the larger sulfonamide molecules but can still accommodate pABA. springernature.com This structural modification effectively blocks sulfonamides from binding to the active site. springernature.comnih.gov Mutations in the folP gene can achieve a similar effect by altering the conformation of the active site loops. nih.govnih.gov As a result, even in the presence of high concentrations of a sulfonamide drug, the resistant enzyme can preferentially bind pABA and continue the synthesis of folic acid, allowing the bacterium to survive and replicate. nih.govbiorxiv.org Kinetic analyses have shown that resistant DHPS enzymes have a much higher inhibition constant (Ki) for sulfonamides compared to the susceptible wild-type enzyme, quantifying this pronounced insensitivity to the drug. springernature.com
Efflux Pump Systems in Sulfonamide Resistance
Efflux pumps are transmembrane proteins that actively transport a wide array of substrates, including antimicrobial agents, out of the bacterial cell. nih.govfrontiersin.org This mechanism lowers the intracellular concentration of the antibiotic, preventing it from reaching its target and conferring resistance. mdpi.com Efflux pumps contribute to both intrinsic and acquired resistance to sulfonamides and other antibiotics. nih.gov In Gram-negative bacteria, these pumps are often complex tripartite systems that span the inner and outer membranes. nih.gov
Identification and Characterization of Relevant Efflux Pumps
Several families of efflux pumps have been identified in bacteria, with the Resistance-Nodulation-Division (RND) family being a major contributor to multidrug resistance in Gram-negative bacteria. nih.govnih.gov These pumps are known to extrude a broad range of antimicrobial compounds, including sulfonamides.
Key efflux pumps involved in sulfonamide resistance include:
MexAB-OprM: This is a well-characterized RND-type efflux pump in Pseudomonas aeruginosa. It is a primary contributor to intrinsic resistance and can expel a wide variety of antibiotics, including sulfonamides, β-lactams, fluoroquinolones, and tetracycline (B611298). mdpi.commdpi.com
AdeABC: Found in Acinetobacter baumannii, the AdeABC efflux pump is associated with resistance to a broad spectrum of antibiotics, including aminoglycosides, fluoroquinolones, tetracyclines, and trimethoprim (B1683648). mdpi.com Its overexpression is a significant mechanism of acquired multidrug resistance.
AcrAB-TolC: This is the principal multidrug efflux system in Escherichia coli. It recognizes and expels a diverse range of compounds, contributing to resistance against multiple drug classes.
NorA: A member of the Major Facilitator Superfamily (MFS), the NorA efflux pump in Staphylococcus aureus contributes to resistance against fluoroquinolones and other compounds. nih.govmdpi.com While primarily associated with other antibiotic classes, the broad substrate profile of MFS pumps suggests a potential role in sulfonamide efflux.
The characterization of these pumps involves molecular techniques such as gene cloning and sequencing, as well as functional assays to determine their substrate specificity and transport kinetics.
Table 1: Key Efflux Pumps in Sulfonamide Resistance
| Efflux Pump | Pump Family | Organism | Substrates |
|---|---|---|---|
| MexAB-OprM | RND | Pseudomonas aeruginosa | Sulfonamides, β-lactams, fluoroquinolones, tetracycline mdpi.com |
| AdeABC | RND | Acinetobacter baumannii | Aminoglycosides, fluoroquinolones, tetracyclines, trimethoprim mdpi.com |
| AcrAB-TolC | RND | Escherichia coli | Multiple drug classes |
| NorA | MFS | Staphylococcus aureus | Fluoroquinolones, other compounds nih.govmdpi.com |
Regulation and Overexpression of Efflux Pumps
The expression of efflux pump genes is tightly controlled by a complex network of regulatory proteins. mdpi.com These systems can be constitutively expressed, providing intrinsic resistance, or their expression can be induced in the presence of a substrate. mdpi.com Overexpression of efflux pumps is a common mechanism of acquired multidrug resistance and can result from mutations in regulatory genes. nih.gov
For example, the expression of the AdeABC pump in A. baumannii is controlled by a two-component regulatory system, AdeRS. Mutations in the adeR or adeS genes can lead to the overexpression of the pump and high-level resistance. Similarly, the MexAB-OprM system in P. aeruginosa is regulated by several proteins, including MexR, NalC, and NalD. mdpi.com Mutations in the genes encoding these regulators can result in the constitutive overexpression of the pump. mdpi.com
The upregulation of efflux pumps can impose a fitness cost on the bacteria due to increased energy consumption. mdpi.com However, compensatory mutations can arise to offset this cost, allowing the resistant phenotype to be maintained. mdpi.com
Biofilm Formation and Persistence Mechanisms in Resistance
Biofilms are structured communities of bacterial cells enclosed in a self-produced polymeric matrix and attached to a surface. mdpi.comnih.gov Bacteria within biofilms exhibit increased tolerance to antimicrobial agents compared to their planktonic (free-living) counterparts. nih.gov This enhanced resistance is multifactorial and contributes to the persistence of chronic infections.
Several mechanisms contribute to the high-level resistance observed in biofilms:
Limited Drug Penetration: The extracellular polymeric substance (EPS) matrix of the biofilm can act as a physical barrier, impeding the diffusion of antibiotics, including sulfonamides, to the cells in the deeper layers.
Altered Microenvironment: The physiological conditions within a biofilm, such as nutrient limitation and the accumulation of waste products, can lead to a slower growth rate of the bacteria. nih.gov Many antibiotics are more effective against rapidly dividing cells, so this reduced metabolic activity contributes to tolerance.
Persister Cells: Biofilms contain a subpopulation of dormant, metabolically inactive cells known as persister cells. nih.gov These cells are highly tolerant to antibiotics and can repopulate the biofilm once the antibiotic pressure is removed, leading to recurrent infections. nih.gov
Horizontal Gene Transfer: The close proximity of cells within a biofilm facilitates the exchange of genetic material, including plasmids carrying resistance genes, through horizontal gene transfer. nih.gov This can accelerate the spread of resistance determinants, such as the sul genes that confer resistance to sulfonamides. nih.govresearchgate.net
Table 2: Biofilm-Associated Resistance Mechanisms
| Mechanism | Description |
|---|---|
| Limited Drug Penetration | The EPS matrix restricts the diffusion of antibiotics into the biofilm. |
| Altered Microenvironment | Slower bacterial growth rates reduce the efficacy of many antibiotics. nih.gov |
| Persister Cells | Dormant cells tolerate antibiotic treatment and can cause infection relapse. nih.gov |
| Horizontal Gene Transfer | Close cell proximity enhances the spread of resistance genes. nih.gov |
| Efflux Pump Upregulation | Increased expression of efflux pumps actively removes antibiotics from the cells. mdpi.com |
Biochemical Transformation and Environmental Degradation Studies of Sulfametomidine Monohydrate
Microbial Degradation Pathways and Microorganisms
The biodegradation of sulfamethazine (B1682506) (a close structural analog of sulfametomidine (B1681185), often used interchangeably in degradation studies) is a critical process in its environmental fate. Various microorganisms have been identified that can degrade this compound, utilizing it as a carbon or nitrogen source. The degradation pathways are complex and involve several metabolic steps.
Identification of Degrading Bacterial Strains
A number of bacterial strains capable of degrading sulfamethazine have been isolated from various environments, including activated sludge and agricultural soil. mdpi.comnih.govnih.gov These microorganisms have demonstrated the ability to break down the complex structure of the antibiotic. nih.gov
Notably, Bacillus cereus J2, isolated from activated sludge, has shown exceptional degradation capabilities, completely breaking down 50 mg/L of sulfamethazine within 36 hours under optimal conditions. mdpi.com Another strain, Bacillus cereus H38, isolated from farmland soil, can also completely degrade sulfamethazine within three days when it is the sole carbon source. nih.gov The thermophilic bacterium Geobacillus sp. S-07, isolated from the activated sludge of an antibiotics pharmaceutical factory, is capable of degrading sulfamethazine at a high temperature of 70°C. nih.gov
Other identified degrading strains include Paenarthrobacter ureafaciens YL1, which can degrade high concentrations of sulfamethazine (100 mg L-1). nih.gov Additionally, species from the genera Microbacterium, Burkholderia, Stenotrophomonas, Labrys, Ochrobactrum, and Escherichia have been reported to degrade sulfamethazine in liquid cultures. frontiersin.org Microbial consortia, often found in activated sludge, have also been shown to effectively degrade sulfonamides. frontiersin.org
Table 1: Bacterial Strains Involved in Sulfamethazine Degradation
| Strain | Source of Isolation | Degradation Capability | Reference |
| Bacillus cereus J2 | Activated Sludge | Completely degrades 50 mg/L SMZ in 36 hours. | mdpi.com |
| Bacillus cereus H38 | Farmland Soil | Completely degrades 5 mg/L SMZ in 3 days. | nih.gov |
| Geobacillus sp. S-07 | Activated Sludge | Degrades SMZ at 70°C. | nih.gov |
| Paenarthrobacter ureafaciens YL1 | Activated Sludge | Degrades 100 mg/L SMZ. | nih.gov |
| Microbacterium sp. | Not specified | Capable of degrading sulfamethazine. | frontiersin.org |
Elucidation of Metabolic Intermediates and Pathways
The microbial degradation of sulfamethazine proceeds through several transformation reactions. Studies utilizing techniques like liquid chromatography-mass spectrometry (LC-MS) have identified various metabolic intermediates, shedding light on the degradation pathways. nih.govnih.gov
For Bacillus cereus J2, seven intermediate products were identified, suggesting three potential degradation pathways. mdpi.com In the case of Bacillus cereus H38, three possible intermediates were identified, leading to the proposal of two degradation pathways. nih.gov A study on acclimatized activated sludge identified four intermediates of sulfamethazine biodegradation, including sulfanilic acid. peerj.com
Common transformation reactions observed during the microbial degradation of sulfamethazine include ring cleavage, hydroxylation, methylation, and oxidation. nih.gov The degradation can be initiated by enzymes such as flavin-dependent monooxygenases. frontiersin.org These enzymatic actions lead to the breakdown of the sulfamethazine molecule into smaller, less complex compounds.
Table 2: Proposed Metabolic Pathways for Sulfamethazine Degradation
| Degradation Step | Description | Identified Intermediates | Reference |
| Pathway 1 | Cleavage of the bond between the sulfonamide group and the aniline (B41778) ring. | 4-aminobenzenesulfonic acid (Sulfanilic acid) | peerj.com |
| Pathway 2 | Hydroxylation of the pyrimidine (B1678525) ring. | Hydroxylated sulfamethazine derivatives | nih.gov |
| Pathway 3 | Cleavage of the pyrimidine ring. | Various ring-opened products | nih.gov |
Photolytic Degradation Kinetics and Mechanisms
Photodegradation is another significant pathway for the removal of sulfamethazine from the aquatic environment. This process can occur directly through the absorption of light by the sulfamethazine molecule or indirectly through reactions with photochemically generated reactive species.
Direct Photolysis Processes
Direct photolysis involves the absorption of solar radiation by the sulfamethazine molecule, leading to its excitation and subsequent chemical transformation. d-nb.info The rate of direct photolysis is influenced by factors such as the pH of the solution. mdpi.com Studies have shown that the direct photolysis of sulfonamides, including sulfamethazine, follows pseudo-first-order kinetics. nih.govmdpi.com The structure of the sulfonamide can affect the rate of direct photolysis, with those containing a five-membered heterocyclic group degrading faster. nih.gov
Indirect Photolysis Mediated by Reactive Species
Indirect photolysis occurs when other substances in the water, known as photosensitizers, absorb light and produce reactive oxygen species (ROS) that then react with and degrade sulfamethazine. d-nb.info These reactive species include hydroxyl radicals (•OH), singlet oxygen (¹O₂), and triplet excited states of dissolved organic matter. d-nb.infonih.gov
The presence of nitrate (B79036) ions in water can accelerate the photodegradation of sulfamethazine by generating hydroxyl radicals under irradiation. d-nb.info In wastewater effluents, reactions with hydroxyl radicals and triplet excited state effluent organic matter have been shown to contribute significantly to the photolysis of sulfonamides. nih.gov For sulfamethoxazole (B1682508), a related sulfonamide, indirect photolysis accounted for a significant portion of its degradation in wastewater, with hydroxyl radicals playing a major role. nih.gov
Table 3: Kinetics of Sulfonamide Photodegradation
| Parameter | Value/Observation | Conditions | Reference |
| Kinetics Model | Pseudo-first-order | Aqueous solution | nih.govmdpi.com |
| Effect of pH | Degradation rate is pH-dependent. | Aqueous solution | mdpi.com |
| Role of Nitrate | Accelerates degradation via •OH generation. | Aqueous solution | d-nb.info |
| Contribution in Wastewater | Direct photolysis: 48% (for sulfamethoxazole) | Wastewater effluent | nih.gov |
| Contribution in Wastewater | Reaction with •OH: 36% (for sulfamethoxazole) | Wastewater effluent | nih.gov |
| Contribution in Wastewater | Reaction with triplet excited matter: 16% (for sulfamethoxazole) | Wastewater effluent | nih.gov |
Advanced Oxidation Processes (AOPs) for Degradation
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). nih.gov These processes are considered highly effective for the degradation of persistent organic pollutants like sulfamethazine. nih.govresearchgate.net
Various AOPs have been investigated for the degradation of sulfonamides, including ozonation, Fenton and Fenton-like reactions, photocatalytic oxidation, and UV-based processes like UV/H₂O₂ and UV/peroxydisulfate (PDS). nih.govnih.govresearchgate.net
In the UV/H₂O₂ and UV/PDS systems, the degradation of sulfonamides is driven by reactions with hydroxyl and sulfate (B86663) radicals, respectively. nih.gov The second-order rate constants for the reaction of sulfonamides with hydroxyl radicals are in the range of (6.21–9.26) × 10⁹ M⁻¹ s⁻¹. nih.gov Ozone-based AOPs have also demonstrated high efficiency in degrading sulfonamides. For instance, in an O₃/H₂O₂ process, the degradation efficiency for sulfamethazine was reported to be 86.29% under optimal conditions. nih.gov
Photocatalytic degradation using catalysts like TiO₂ has also been shown to be effective, with the degradation following pseudo-first-order kinetics. mdpi.commdpi.com The efficiency of these AOPs can be influenced by various factors, including the pH of the solution and the presence of other substances in the water matrix. mdpi.comnih.gov
Table 4: Efficiency of AOPs for Sulfonamide Degradation
| AOP Method | Target Compound | Degradation Efficiency | Key Findings | Reference |
| UV/H₂O₂ | Sulfonamides | High | Second-order rate constants with •OH are (6.21–9.26) × 10⁹ M⁻¹ s⁻¹. | nih.gov |
| UV/PDS | Sulfonamides | High | Second-order rate constants with SO₄⁻• are (0.77–16.1) × 10¹⁰ M⁻¹ s⁻¹. | nih.gov |
| O₃/H₂O₂ | Sulfamethazine | 86.29% | Follows pseudo-first-order kinetics. | nih.gov |
| Photocatalysis (TiO₂) | Sulfonamides | High | Degradation follows pseudo-first-order kinetics. | mdpi.commdpi.com |
UV-Based Oxidation Systems (e.g., UV/H2O2, UV/PDS)
Advanced oxidation processes (AOPs) utilizing ultraviolet (UV) light in combination with oxidants like hydrogen peroxide (H2O2) or persulfate (PDS) are effective for degrading persistent organic pollutants like sulfonamide antibiotics. nih.govnih.gov The degradation of sulfonamides, a class to which sulfametomidine belongs, is significantly enhanced when UV radiation is combined with these oxidants compared to UV photolysis alone. mdpi.comepa.gov
In UV/H2O2 systems, the photolysis of H2O2 generates highly reactive hydroxyl radicals (•OH), which are powerful oxidizing agents that can break down complex organic molecules. nih.govepa.gov Studies on similar sulfonamides like sulfamethoxazole have shown that the degradation rate increases with higher H2O2 concentrations, up to a certain point where excess H2O2 can scavenge the hydroxyl radicals, reducing efficiency. mdpi.com The effectiveness of the UV/H2O2 process is also influenced by the water matrix; for instance, the presence of bicarbonate can inhibit the formation of some degradation products while promoting others. nih.gov
The UV/PDS system operates similarly, with UV light activating persulfate ions (S2O8^2-) to produce sulfate radicals (SO4•−), which are also potent oxidants. mdpi.comnih.gov For many sulfonamides, UV/PDS has been found to be more efficient and cost-effective than UV/H2O2. nih.gov The degradation efficiency in the UV/PDS system is dependent on the PDS concentration, with higher concentrations generally leading to faster degradation. mdpi.com However, the reactivity and degradation pathways can differ between the two systems. For example, sulfate radicals may attack different parts of the sulfonamide molecule compared to hydroxyl radicals, leading to different transformation products. nih.gov
The choice between UV/H2O2 and UV/PDS can depend on the specific sulfonamide and the composition of the water being treated. frontiersin.org While direct photolysis contributes to the degradation of some sulfonamides, the indirect photolysis via hydroxyl or sulfate radicals is often the dominant mechanism. nih.govnih.gov
Fenton and Photo-Fenton Processes
Studies on sulfamethazine, a structurally similar sulfonamide, have demonstrated that both Fenton and photo-Fenton reactions can achieve complete removal of the parent compound in a very short time, often within minutes. conicet.gov.arnih.gov The photo-Fenton process is generally more efficient than the standard Fenton reaction or photolysis alone. conicet.gov.ar
The efficiency of the photo-Fenton process is influenced by several factors, including the concentrations of the Fenton reagents (H2O2 and Fe(II)) and the intensity of the light source. mdpi.com While the parent antibiotic may be rapidly degraded, the complete mineralization of the organic content, measured as Total Organic Carbon (TOC), often takes longer due to the formation of intermediate degradation products. nih.govmdpi.com Optimizing the catalyst dosage is crucial, as excessive iron can lead to radical scavenging and the formation of stable complexes with byproducts, which can inhibit complete degradation and increase water coloration. mdpi.com
Identification of Degradation Products and Pathways
The degradation of sulfonamides like sulfametomidine through various processes results in the formation of several transformation products. The identification of these products is crucial for understanding the degradation pathways and assessing the potential toxicity of the treated water.
Under hydrolytic conditions (exposure to different pH levels), sulfonamides can degrade, often through the cleavage of the amide bond. researchgate.net In oxidative processes like UV/H2O2 and UV/PDS, the degradation pathways are more complex. For sulfamethoxazole, a related sulfonamide, direct photolysis primarily involves the cleavage of the sulfur-nitrogen (S-N) bond and rearrangement of the isoxazole (B147169) ring. nih.gov
In the presence of hydroxyl radicals (from UV/H2O2 or Fenton processes), hydroxylation is a dominant degradation pathway. nih.gov Sulfate radicals (from UV/PDS) tend to attack the amine (NH2) group, which can lead to the formation of nitro derivatives and dimeric products. nih.gov The specific degradation products can vary significantly depending on the oxidant used and the reaction conditions. nih.gov
For sulfadiazine (B1682646) and sulfamethoxazole, photocatalytic degradation has been shown to produce various compounds resulting from hydrolysis of the amide group and hydroxylation. mdpi.com In the biodegradation of sulfamethazine, a polar metabolite has been identified. researchgate.net The degradation of sulfadiazine by the bacterium Pseudomonas stutzeri involves pathways similar to the advanced oxidation of sulfamethoxazole. nih.gov
Common degradation pathways for sulfonamides can include:
Hydroxylation: Addition of a hydroxyl group to the aromatic ring.
S-N Bond Cleavage: Breaking the bond between the sulfur and nitrogen atoms.
Amine Group Oxidation: Transformation of the aniline moiety.
Ring Opening: Cleavage of the heterocyclic ring.
| Process | Parent Compound Studied | Key Degradation Pathways | Identified Product Types |
|---|---|---|---|
| Hydrolysis | Gliquidone (contains sulfonamide group) | Amide bond cleavage | Sulfonamides |
| UV/H2O2 | Sulfamethoxazole | Hydroxylation, S-N bond cleavage | Hydroxylated products |
| UV/PDS | Sulfamethoxazole | Attack on NH2 group, S-N bond cleavage | Nitro derivatives, Dimeric products |
| Photocatalysis (TiO2) | Sulfadiazine, Sulfamethoxazole | Hydrolysis of amide group, Hydroxylation | 2-Aminopyrimidine, Hydroxylated intermediates |
| Biodegradation | Sulfamethazine | Metabolic transformation | Polar metabolites |
Environmental Fate Modeling and Persistence Studies
Environmental fate models are computational tools used to predict the distribution, transformation, and persistence of chemicals in the environment. rsc.org These models integrate data on a chemical's properties, environmental conditions, and emission rates to estimate its concentration in various environmental compartments like soil, water, and air. rsc.orgnanofase.eu For pharmaceuticals like sulfametomidine, understanding their environmental fate is crucial for assessing potential ecological risks. jheor.orgacs.orgdovepress.comresearchgate.netnih.gov
Persistence is a key factor in these models, and it is influenced by both biotic and abiotic degradation processes. acs.org The continuous release of pharmaceuticals into the environment, even if they are not inherently persistent, can lead to their "pseudo-persistence," causing sustained exposure to non-target organisms. acs.org
Challenges in environmental fate modeling for ionizable compounds like sulfonamides include accurately estimating partition coefficients and understanding their bioavailability in different environmental matrices. rsc.org
Sorption and Mobility in Environmental Matrices
The sorption of sulfonamides to soil and sediment is a critical process that governs their mobility and bioavailability in the environment. d-nb.infonih.gov The extent of sorption is often quantified by the soil-water distribution coefficient (Kd). d-nb.info
For sulfonamides, sorption is significantly influenced by soil properties such as pH and organic matter content. d-nb.infonih.gov As sulfonamides are ionizable compounds, their charge state, which is dependent on the pH, affects their interaction with soil particles. d-nb.info Generally, the sorption of sulfonamides tends to decrease with increasing pH. researchgate.net
Sulfonamides are considered to be relatively mobile in the environment due to their generally weak sorption to soil. d-nb.info This high mobility increases the likelihood of their transport into surface water and groundwater. researchgate.netd-nb.info Studies on sulfamethazine have shown that a significant percentage of the compound and its degradation products can be recovered in the effluents of soil column experiments, indicating high mobility. researchgate.net
| Compound Studied | Key Factors Influencing Sorption | General Mobility | Observations |
|---|---|---|---|
| Sulfamethazine | Soil pH, Organic matter content, Ionic strength | High | Sorption decreases with increasing pH. researchgate.net High recovery in soil column effluents. researchgate.net |
| Sulfamethoxypyridazine (B1681782) | Clay content, Temperature, Organic matter | Moderate | Higher sorption in soils with higher clay content. researchgate.net Sorption decreases with increasing temperature. researchgate.net |
Biotransformation and Abiotic Degradation in Aquatic and Terrestrial Systems
The degradation of sulfametomidine in the environment occurs through both biological (biotransformation) and non-biological (abiotic) processes. nih.govmdpi.comfrontiersin.orgfrontiersin.org
Biotransformation involves the metabolic breakdown of the compound by microorganisms. nih.govmdpi.com In aquatic and terrestrial systems, bacteria and fungi play a significant role in the biotransformation of xenobiotics. nih.govfrontiersin.org For sulfonamides, biodegradation is an important attenuation pathway. nih.gov For example, the bacterium Pseudomonas stutzeri has been shown to efficiently degrade several sulfonamides. nih.gov The rate and extent of biotransformation can be influenced by environmental factors such as temperature, pH, and the availability of other nutrients. mdpi.com
Abiotic degradation refers to the breakdown of a chemical through non-biological processes such as hydrolysis and photolysis. europa.euresearchgate.net Hydrolysis is the reaction with water, and its rate is often dependent on the pH of the environment. unesp.br Sulfonamides, due to their chemical structure, can be susceptible to hydrolysis. researchgate.net Photolysis, or degradation by sunlight, can also contribute to the attenuation of sulfonamides in surface waters. However, for many sulfonamides, direct photolysis is a slow process compared to indirect photolysis or biodegradation. nih.gov
In river water, studies on various opioids have shown that biodegradation is often the most significant removal pathway compared to hydrolysis, abiotic degradation, and sorption. nih.gov
Kinetic Modeling of Environmental Degradation
Kinetic modeling is used to describe the rate at which a chemical degrades in the environment. frontiersin.orgmdpi.com For sulfonamides, degradation often follows pseudo-first-order kinetics, particularly in controlled laboratory studies of advanced oxidation processes and biodegradation. mdpi.commdpi.com
In the context of UV-based AOPs, kinetic models have been developed to predict the degradation rates of sulfonamides under various conditions. nih.govnih.gov These models account for both direct photolysis and the reactions with hydroxyl or sulfate radicals. nih.govnih.gov The models can be used to determine second-order rate constants for the reactions between the sulfonamide and the reactive species. nih.govnih.gov
For the photo-Fenton process, kinetic models describe the rapid initial degradation of the parent compound, followed by the slower mineralization of intermediate products. mdpi.com These models are essential for optimizing treatment processes and predicting their effectiveness in real-world scenarios. nih.govmdpi.com
| Process | Compound Studied | Kinetic Model | Key Findings |
|---|---|---|---|
| UV/H2O2 & UV/PDS | Sulfonamides | Pseudo-first-order | Models can predict degradation kinetics in different water matrices. nih.gov Second-order rate constants with radicals can be determined. nih.gov |
| Photo-Fenton | Sulfamethoxazole | Pseudo-first-order | Describes rapid removal of the parent compound and slower mineralization of intermediates. mdpi.com |
| Photocatalysis (TiO2) | Sulfadiazine, Sulfamethoxazole | Pseudo-first-order | Degradation corresponds to pseudo-first-order kinetics. mdpi.com |
| Biodegradation | Opioids (in river water) | First-order | Biodegradation was the primary attenuation pathway. nih.gov |
Advanced Analytical Techniques in Sulfametomidine Monohydrate Research
Spectroscopic Methods for In-Depth Characterization
Spectroscopic techniques are indispensable for elucidating the molecular structure and properties of Sulfametomidine (B1681185) monohydrate. By interacting with electromagnetic radiation, molecules provide a unique fingerprint, offering detailed structural information.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the atomic-level structure of molecules. mit.edu High-resolution NMR, particularly in the solid state, provides detailed insights into the molecular environment of individual atoms within Sulfametomidine monohydrate. mit.edu
Solid-state NMR is especially valuable for studying insoluble compounds and provides information on chemical environments, internuclear distances, and molecular motions. mit.edu By spinning the sample at the magic angle and employing multidimensional correlation spectroscopy, high spectral resolution can be achieved, allowing for the distinction of numerous distinct chemical sites within a molecule. mit.edu Recent advancements have even made high-resolution solid-state NMR feasible in desktop instruments using permanent magnets, expanding its accessibility for routine analysis. nih.gov The use of sophisticated radio-frequency pulse sequences and dynamic nuclear polarization can further enhance spectral resolution and sensitivity. mit.edu
Key Applications of NMR in this compound Research:
Determination of the three-dimensional structure in solution and solid states.
Identification and characterization of different polymorphic forms.
Studying intermolecular interactions, such as hydrogen bonding.
Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. scirp.org High-resolution mass spectrometry (HRMS) offers exceptional mass accuracy and resolving power, enabling the unambiguous identification of analytes, even in complex mixtures. researchgate.net
The coupling of liquid chromatography with HRMS (LC-HRMS) is a powerful tool for both targeted and non-targeted screening of substances like sulfonamides in various matrices. bingol.edu.tr This technique provides high sensitivity and accurate mass measurements, which are crucial for confirming the identity of known compounds and discovering new ones. scirp.orgbingol.edu.tr Time-of-flight (ToF) and Orbitrap are common types of high-resolution mass spectrometers that provide detailed information on the fractional mass of a compound. researchgate.net
Table 1: Comparison of Low-Resolution vs. High-Resolution Mass Spectrometry
| Feature | Low-Resolution MS | High-Resolution MS |
| Mass Measurement | Provides nominal mass (integer value). researchgate.net | Provides accurate mass with multiple decimal places. researchgate.net |
| Resolving Power | Lower, leading to broader peaks. researchgate.net | High, allowing for the separation of ions with very similar mass-to-charge ratios. nih.gov |
| Analyte Identification | Lower confidence, potential for interferences. researchgate.net | High confidence, aids in unambiguous identification and characterization. researchgate.net |
| Isotope Information | Limited. researchgate.net | Resolves natural isotopes (e.g., ¹³C). researchgate.net |
Both Fourier Transform Infrared (FTIR) and Raman spectroscopy are vibrational spectroscopy techniques that provide a molecular fingerprint of a substance. labmanager.com They are used to identify functional groups and study molecular structure. labmanager.com
FTIR spectroscopy measures the absorption of infrared light by a sample, while Raman spectroscopy measures the light scattered after interacting with the sample. thermofisher.com These techniques are complementary and can be used for material identification, formulation analysis, and contamination detection. labmanager.com FTIR is particularly useful for bulk material characterization, while Raman excels in studying polymorphs and can be used for in-situ process monitoring. labmanager.com The analysis of the Amide I band (1600–1700 cm⁻¹) in both FTIR and Raman spectra is often used to investigate the secondary structure of proteins. mdpi.com
Key Distinctions between FTIR and Raman Spectroscopy:
| Feature | FTIR Spectroscopy | Raman Spectroscopy |
| Principle | Measures absorption of infrared radiation. thermofisher.com | Measures scattering of monochromatic light. thermofisher.com |
| Sample Type | Effective for colored and fluorescent samples. thermofisher.com | Suitable for aqueous solutions and analysis through transparent containers. thermofisher.com |
| Water Interference | Strong water absorption can be a challenge. | Weak water scattering makes it ideal for aqueous samples. |
| Symmetry | Sensitive to vibrations that cause a change in dipole moment. | Sensitive to vibrations that cause a change in polarizability. |
Chromatographic Techniques for Separation and Quantification
Chromatographic techniques are essential for separating this compound from impurities and other components in a mixture, allowing for its accurate quantification.
High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, used to separate, identify, and quantify components in a mixture. openaccessjournals.com The technique relies on a liquid mobile phase to carry the sample through a column packed with a stationary phase. biomedpharmajournal.org The separation is based on the differential interactions of the analytes with the stationary phase. biomedpharmajournal.org
Modern HPLC systems, often referred to as Ultra-High-Performance Liquid Chromatography (UHPLC), utilize smaller particle sizes in the column, leading to higher resolution, faster analysis times, and increased sensitivity. researchgate.net The versatility of HPLC is enhanced by a variety of detectors, with mass spectrometry (LC-MS) being a particularly powerful combination for pharmaceutical analysis. wikipedia.orgnih.gov This hyphenated technique offers high specificity and sensitivity, making it ideal for the analysis of complex samples. researchgate.net
A study on the determination of sulfonamide residues in honey utilized a non-targeted liquid chromatography-high resolution mass spectrometry method. bingol.edu.tr The detection was performed on a reversed-phase C18 column with gradient elution. bingol.edu.tr This approach demonstrates the capability of modern HPLC with advanced detection for sensitive and accurate analysis of sulfonamides like Sulfametomidine. bingol.edu.tr
Table 2: Typical HPLC Parameters for Sulfonamide Analysis
| Parameter | Typical Value/Condition | Reference |
| Column | Reversed-phase C18 | bingol.edu.tr |
| Mobile Phase | Gradient elution with a mixture of aqueous and organic solvents | bingol.edu.tr |
| Flow Rate | 0.3 mL/min | bingol.edu.tr |
| Detection | High-Resolution Mass Spectrometry (HRMS) | bingol.edu.tr |
| Limit of Detection (LOD) | 0.02 to 0.12 µg/kg | bingol.edu.tr |
| Limit of Quantification (LOQ) | 0.08 to 0.72 µg/kg | bingol.edu.tr |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. wikipedia.org It is primarily used for the analysis of volatile and semi-volatile compounds. thermofisher.com While LC-MS/MS is often preferred for many steroid and drug analyses due to its speed and specificity for targeted compounds, GC-MS remains a valuable tool, especially for untargeted screening and defining metabolic profiles. nih.gov
In GC-MS, the sample is vaporized and separated in a capillary column before being detected by the mass spectrometer. thermofisher.com This technique is considered a "gold standard" in forensic analysis for its ability to provide a specific test that positively identifies a substance. wikipedia.org However, the high temperatures used in the GC injection port can sometimes lead to thermal degradation of the analyte. wikipedia.org For the analysis of sulfonamides like Sulfametomidine, derivatization may be necessary to increase their volatility for GC-MS analysis.
Thermal Analysis Methods in this compound Research
Thermal analysis techniques are pivotal in the physicochemical characterization of pharmaceutical solids, including this compound. These methods provide critical information regarding the thermal stability, phase transitions, and composition of the material by measuring its physical properties as a function of temperature.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. torontech.comdu.ac.in This method is widely used to study thermal events such as melting, crystallization, glass transitions, and chemical reactions. torontech.comwikipedia.org In the context of this compound research, DSC is instrumental in determining its melting point, enthalpy of fusion, and identifying any polymorphic transformations or desolvation processes.
The DSC thermogram of a substance provides a thermal signature, revealing endothermic and exothermic processes. scielo.br For a crystalline compound like sulfametomidine, an endothermic peak is typically observed, which corresponds to its melting point. nih.gov The area under this peak can be used to calculate the enthalpy of fusion, providing insight into the crystallinity of the material. biomedres.us In a study on various sulfonamides, the unprocessed form of sulfadimidine (a related sulfonamide, also known as sulfamethazine) exhibited a distinct endothermic peak attributed to the melting of its crystalline phase at 196.7°C. nih.gov
DSC can also detect changes in the physical state of a material, such as the transition from a crystalline to an amorphous form. mdpi.com For instance, after a melt-quenching process, some sulfonamides like sulfadimidine and sulfamethoxazole (B1682508) showed a glass transition (Tg), which is a characteristic of amorphous materials. nih.gov
Interactive Table: DSC Data for Related Sulfonamides Below is a table summarizing DSC data for sulfonamides, which can be analogous to the expected data for sulfametomidine.
| Compound | Event | Temperature (°C) |
| Sulfadimidine | Melting Point | 196.7 nih.gov |
| Sulfamethoxazole | Melting Point | 172 scielo.br |
| Trimethoprim (B1683648) | Melting Point | 203 scielo.br |
| Melt Quenched Sulfadimidine | Glass Transition (Tg) | 74 nih.gov |
| Melt Quenched Sulfamethoxazole | Glass Transition (Tg) | 62 nih.gov |
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. nih.govtainstruments.com This method is essential for determining the thermal stability, decomposition temperatures, and the composition of hydrated or solvated compounds. etamu.edutainstruments.com
For this compound, TGA is particularly useful for quantifying the water of hydration. As the sample is heated, a mass loss corresponding to the release of water molecules will be observed at a specific temperature range. azom.com Following dehydration, further heating leads to the thermal decomposition of the anhydrous compound. The TGA curve provides precise information on the temperatures at which these events occur and the percentage of mass lost at each stage. mdpi.com
For example, studies on related sulfonamides and their hydrates demonstrate the utility of TGA. In an analysis of a monohydrated HCl salt of a drug candidate, a weight loss corresponding to the stoichiometric amount of one water molecule was observed. azom.com Similarly, a trihydrate sample showed a weight loss attributed to the release of its hydration water. azom.com The thermal decomposition of sulfamethoxazole has been shown to occur in multiple steps at elevated temperatures. scielo.br
Interactive Table: TGA Data for Related Compounds and Hydrates This table presents typical TGA findings for related compounds, illustrating the type of data obtained for this compound.
| Compound / Material | Event | Temperature Range (°C) | Mass Loss (%) |
| Drug A Monohydrate | Dehydration | Ends at 111.81 azom.com | Stoichiometric for one water molecule azom.com |
| Drug A Trihydrate | Dehydration | - | 0.410 mg (sample specific) azom.com |
| Sulfamethoxazole | Decomposition Step 1 | Up to 346 scielo.br | 38.0 scielo.br |
| Sulfamethoxazole | Decomposition Step 2 | Above 346 scielo.br | 61.9 scielo.br |
| Trimethoprim | Decomposition Step 1 | Up to 386 scielo.br | 42.92 scielo.br |
| Trimethoprim | Decomposition Step 2 | Above 386 scielo.br | 57.0 scielo.br |
The combination of DSC and TGA provides a comprehensive thermal profile of this compound, which is crucial for its characterization and in understanding its behavior during manufacturing and storage. tainstruments.com
Computational Chemistry and in Silico Modeling of Sulfametomidine Monohydrate
Quantum Mechanical (QM) Calculations for Electronic Structure
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule by solving the Schrödinger equation. guidetopharmacology.orgnih.gov For sulfametomidine (B1681185), these calculations reveal details about its molecular geometry, conformational possibilities, and the distribution of electrons, which are key determinants of its reactivity and interaction with other molecules.
Studies on sulfamethoxydiazine, a synonym for sulfametomidine, have utilized quantum mechanical calculations to investigate its molecular structure and different conformations. guidetopharmacology.orgnih.govejbps.com These analyses are crucial for understanding the stability of its various crystalline forms (polymorphs) and the nature of intermolecular forces, such as hydrogen bonds and π-π stacking interactions, that govern its crystal packing. guidetopharmacology.orgnih.gov
The Fukui function is a conceptual density functional theory (DFT) tool used to identify the most reactive sites within a molecule for nucleophilic and electrophilic attacks. wikipedia.orgscm.com It is calculated as the derivative of the electron density with respect to the number of electrons at a constant external potential. wikipedia.org The function helps in pinpointing which atoms are most likely to donate or accept electrons during a chemical reaction. scm.comschrodinger.com
There are three main types of Fukui functions:
f+(r) : for nucleophilic attack (measures the reactivity of a site towards an electron-donating species).
f-(r) : for electrophilic attack (measures the reactivity of a site towards an electron-accepting species).
f0(r) : for radical attack.
Table 1: Hypothetical Fukui Function Indices for Key Atoms in Sulfametomidine
| Atom/Region | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) | f0 (Radical Attack) | Predicted Reactivity |
| Anilinic Nitrogen (-NH₂) | Low | High | Moderate | Prone to electrophilic attack (e.g., metabolism) |
| Sulfonamide Nitrogen | Moderate | Moderate | Moderate | Site of interaction and deprotonation |
| Pyrimidine (B1678525) Nitrogens | High | Low | Moderate | Prone to nucleophilic attack |
| Sulfonyl Oxygens | High | Low | Low | Hydrogen bond acceptors |
First-principles calculations, primarily using DFT, are powerful tools for predicting the spectroscopic properties of molecules, such as infrared (IR) and Raman spectra. researchgate.net These predictions are valuable for interpreting experimental spectra and understanding the vibrational modes of the molecule.
A study on the crystal polymorphs of sulfamethoxydiazine successfully used quantum mechanical calculations to compute its infrared spectrum. guidetopharmacology.orgnih.gov The calculated frequencies helped to explain the main intermolecular interactions present in the crystals, showing good agreement with experimental data. guidetopharmacology.orgnih.gov Such calculations typically involve optimizing the molecular geometry and then computing the second derivatives of the energy with respect to the atomic coordinates to obtain the vibrational frequencies and intensities. nih.gov The comparison between theoretical and experimental spectra can confirm the molecular structure and provide insights into hydrogen bonding and other non-covalent interactions. researchgate.net
Table 2: Predicted vs. Experimental Vibrational Frequencies for Key Functional Groups in Sulfonamides (Illustrative)
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| Amino (-NH₂) | Symmetric Stretch | ~3350 | ~3360 |
| Amino (-NH₂) | Asymmetric Stretch | ~3450 | ~3470 |
| Sulfonyl (SO₂) | Symmetric Stretch | ~1150 | ~1160 |
| Sulfonyl (SO₂) | Asymmetric Stretch | ~1330 | ~1340 |
| C-N (pyrimidine) | Stretch | ~1400 | ~1415 |
Note: This table is illustrative, based on general values for sulfonamides. Specific data for sulfametomidine monohydrate was not available in the cited results.
Molecular Docking and Dynamics Simulations for Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.govmdpi.com For sulfametomidine, the primary target is dihydropteroate (B1496061) synthase (DHPS), a key enzyme in the bacterial folate synthesis pathway. guidetopharmacology.orgmsdvetmanual.com Docking studies are essential for understanding how sulfametomidine inhibits this enzyme at a molecular level.
Sulfonamides, including sulfametomidine, function as competitive inhibitors of DHPS. guidetopharmacology.orgmsdvetmanual.com They are structural analogs of the enzyme's natural substrate, p-aminobenzoic acid (pABA). msdvetmanual.com Molecular docking simulations consistently show that sulfonamides bind to the pABA-binding pocket of DHPS. nih.govresearchgate.net This binding prevents pABA from accessing the active site, thereby halting the synthesis of dihydrofolic acid, which is essential for bacterial growth and replication. msdvetmanual.comresearchgate.net
The binding is typically characterized by a network of hydrogen bonds and hydrophobic interactions. Key interactions often involve:
The sulfonamide's anilinic amino group forming hydrogen bonds that mimic those of pABA's carboxylate group.
The sulfonamide group (SO2NH) forming crucial hydrogen bonds within the active site.
The pyrimidine ring of sulfametomidine occupying a hydrophobic pocket, contributing to the binding affinity.
While a specific docking study for sulfametomidine with DHPS was not found in the search results, studies on other sulfonamides have elucidated these general binding principles. researchgate.netfrontiersin.org One study did report a docking score for sulfametomidine against a different viral protein, but this is not its primary antibacterial target. pharmacelera.com
Table 3: Typical Interacting Residues in the DHPS Active Site for Sulfonamides
| Type of Interaction | Potential Interacting Residues in DHPS |
| Hydrogen Bonding | Arginine, Lysine, Serine, Threonine |
| Hydrophobic Interactions | Phenylalanine, Leucine, Isoleucine, Proline |
| π-π Stacking | Phenylalanine, Tyrosine |
Note: The specific residues can vary depending on the bacterial species from which the DHPS enzyme originates.
The conformation of a ligand when it is bound to its protein target can be significantly different from its lowest-energy conformation in solution. nih.govnih.gov This "bioactive conformation" is crucial for its inhibitory activity. Conformational analysis of the bound state helps to understand the energetic cost for the ligand to adopt this specific shape.
Studies have shown that ligands can bind with strain energies of up to 9 kcal/mol, and this reorganization can be compensated for by favorable binding interactions with the protein. nih.gov For sulfametomidine, upon binding to DHPS, the molecule would adopt a specific three-dimensional arrangement to maximize its interactions with the active site residues. The torsional angles of the molecule, particularly around the sulfonamide linkage and the bond connecting the phenyl and sulfonamide groups, are critical for achieving the optimal fit.
While quantum mechanical calculations have been used to study the different conformations of sulfamethoxydiazine in its crystal forms, a detailed analysis of its specific conformation within the DHPS active site is not available in the provided search results. guidetopharmacology.orgnih.gov Such an analysis would typically be performed using molecular dynamics simulations following a docking study to understand the stability of the bound pose and the flexibility of both the ligand and the protein's active site loops. nih.gov
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies
QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). nih.govejbps.com These models are valuable for predicting the activity of new, unsynthesized compounds and for understanding the structural features that are important for activity.
Several QSAR studies have been conducted on sulfonamides as inhibitors of DHPS. nih.govejbps.com These studies often use various molecular descriptors, such as electronic (e.g., atomic charges, dipole moment), steric (e.g., molecular volume), and hydrophobic (e.g., logP) parameters, to build a predictive model. Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful as they consider the 3D structure of the molecules. nih.govglobalresearchonline.netmdpi.com These methods generate contour maps that visualize regions where modifications to the molecular structure would likely increase or decrease activity.
A study involving a binary QSAR model for antiviral activity included sulfametomidine and provided a predicted normalized therapeutic activity value of 0.80. pharmacelera.com While not related to its antibacterial action, this demonstrates its inclusion in QSAR datasets. Another 3D-QSAR study on sulfonamide analogs binding to a monoclonal antibody included sulfameter (B1682505) (a synonym for sulfametomidine) and developed CoMFA and CoMSIA models with good predictive capabilities (q²cv of 0.600 and 0.523, respectively). science.gov These models highlighted the importance of steric, electrostatic, and hydrophobic fields for binding affinity.
Table 4: Example of Descriptors Used in Sulfonamide QSAR/QSPR Studies
| Descriptor Type | Examples | Relevance |
| Topological | Wiener Index, Connectivity Indices | Describe molecular size and branching |
| Electronic | HOMO/LUMO energies, Dipole Moment | Relate to reactivity and polarity |
| Steric (3D) | Molecular Volume, Surface Area | Describe the shape and size of the molecule |
| Hydrophobic | LogP (Partition Coefficient) | Relates to solubility and membrane permeability |
| CoMFA/CoMSIA Fields | Steric, Electrostatic, Hydrophobic Fields | Provide a 3D map of favorable and unfavorable interaction regions |
Predictive Modeling for Antimicrobial Activity
Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) analysis, is a cornerstone of computational drug design. plapiqui.edu.arnih.gov QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. jbclinpharm.orgiau.ir For sulfonamides, the mode of action is typically the inhibition of dihydropteroate synthase (DHPS), an essential enzyme for bacterial folic acid synthesis. guidetopharmacology.org By understanding the structural features that enhance this inhibition, more potent antibiotics can be designed.
While specific QSAR models exclusively for this compound are not extensively detailed in the surveyed literature, the principles are well-established for the broader sulfonamide class. These models use various molecular descriptors—quantifiable properties derived from the molecular structure—to predict antimicrobial potency, often expressed as the half-maximal inhibitory concentration (IC50). iau.ir
Key Approaches in QSAR Modeling for Sulfonamides:
Descriptor Calculation: Quantum chemical methods, such as Density Functional Theory (DFT), are used to calculate electronic descriptors like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), chemical potential, and hardness. plapiqui.edu.arresearchgate.net Other descriptors can be topological, geometric, or related to physical properties like hydrophobicity. plapiqui.edu.arnih.gov
Model Development: Multiple Linear Regression (MLR) is a common technique used to build the QSAR equation, which links the descriptors (independent variables) to the biological activity (dependent variable). plapiqui.edu.arjbclinpharm.org
Validation: The robustness and predictive power of a QSAR model are confirmed through internal and external validation techniques. jbclinpharm.orgresearchgate.net
Studies on various sulfonamides have shown that their antimicrobial activity can be effectively predicted using these computational approaches. For instance, a 3D-QSAR study on 15 sulfonamide analogs resulted in a model with high predictive capability, indicating that steric factors play a significant role in antibody binding affinity. mdpi.com Another study successfully developed QSAR models for sulfonamides' toxicity (LD50) using quantum chemical descriptors, achieving a high correlation coefficient (R = 0.9528). plapiqui.edu.arresearchgate.net These examples underscore the utility of predictive modeling for understanding and optimizing the biological activity of sulfonamides like Sulfametomidine.
Table 1: Examples of Descriptors Used in QSAR Models for Sulfonamides
| Descriptor Type | Examples | Relevance to Antimicrobial Activity |
|---|---|---|
| Quantum Chemical | HOMO/LUMO energy, Chemical Potential (μ), Hardness (η) | Relates to the molecule's electronic properties and reactivity, influencing its ability to interact with the target enzyme. plapiqui.edu.arresearchgate.net |
| Topological | Connectivity indices, Shape indices | Describes the molecule's size, shape, and branching, which affect how it fits into the enzyme's active site. nih.gov |
| Physicochemical | LogP (hydrophobicity), Molar Refractivity | Influences the drug's ability to cross bacterial cell membranes and its binding characteristics. |
| Steric & Electrostatic | Comparative Molecular Field Analysis (CoMFA) fields | Provides a 3D map of steric and electrostatic properties crucial for receptor binding. mdpi.com |
Correlating Structural Features with Degradation Kinetics
Understanding how a drug degrades is critical for ensuring its stability and efficacy. Computational modeling can predict degradation pathways and kinetics, offering insights that complement experimental studies. springernature.combaertschiconsulting.com The degradation of sulfonamides can occur through various mechanisms, including hydrolysis, oxidation, and photolysis, with the specific pathway and rate being highly dependent on the molecule's structure and environmental conditions. researchgate.netbaertschiconsulting.comnih.gov
For Sulfametomidine (also known as Sulfamethoxydiazine or SMD), research has identified specific biodegradation pathways. One study reported the isolation of a bacterial strain, Alcaligenes aquatillis FA, capable of degrading SMD. researchgate.net The degradation was found to follow a first-order kinetic model. science.gov The process involves several enzymatic steps, highlighting the direct link between the drug's structure and its susceptibility to biological breakdown. researchgate.netfrontiersin.org
Key Degradation Pathways of Sulfametomidine:
The bacterial degradation of Sulfametomidine primarily involves the cleavage of the S-N bond and modifications to its pyrimidine and aniline (B41778) rings. researchgate.netfrontiersin.org This process eliminates the compound's antibacterial activity, as the core sulfonamide structure required for inhibiting DHPS is destroyed. researchgate.net
A proposed pathway involves the following steps:
Cleavage of the S-N bond, separating the 4-aminobenzenesulfonic acid moiety from the 2-amino-5-methoxypyrimidine (B19462) ring.
Hydroxylation of the aniline ring.
Further enzymatic degradation of these intermediates into smaller, non-toxic compounds. researchgate.netfrontiersin.org
The specificity of this degradation is notable. The same bacterial strain that degrades Sulfametomidine is unable to effectively break down its isomer, sulfamonomethoxine, demonstrating that subtle differences in molecular structure—in this case, the position of the methoxy (B1213986) group on the pyrimidine ring—have a profound impact on degradation kinetics. researchgate.net Computational studies using DFT have shown that the sulfanilamide (B372717) functional group is the most active site for oxidation in many sulfonamides, as it has the lowest energy gap between its HOMO and LUMO. researchgate.netkoreascience.kr This theoretical insight aligns with experimental observations that degradation often initiates at this site.
Table 2: Identified Degradation Products of Sulfametomidine
| Parent Compound | Degradation Product | Transformation | Reference |
|---|---|---|---|
| Sulfametomidine | 4-aminobenzenesulfonic acid | S-N bond cleavage | researchgate.netfrontiersin.org |
| Sulfametomidine | 2-amino-5-methoxypyrimidine | S-N bond cleavage | researchgate.netfrontiersin.org |
This correlation between specific structural features, such as the location of substituents or the electronic properties of functional groups, and the rate and pathway of degradation is a key area of investigation in computational chemistry. By modeling these relationships, scientists can predict the environmental fate of antibiotics and design more stable drug formulations.
Academic Perspectives on Drug Repurposing and Novel Applications of Sulfametomidine
Computational Screening and High-Throughput Approaches for Repurposing
Drug repurposing, the strategy of identifying new uses for approved or investigational drugs, offers a promising route to accelerate drug development and lower costs. nih.govremedi4all.org At the forefront of this strategy are computational screening and high-throughput screening (HTS), methodologies that allow researchers to rapidly assess vast numbers of compounds against various biological targets. jocpr.com
Computational drug repurposing leverages large-scale data, including genomic, proteomic, and transcriptomic information, to predict new drug-disease or drug-target interactions. nih.govresearchgate.net These in silico methods use algorithms and machine learning to mine complex biological datasets, identifying patterns that might suggest a new use for an old drug. jocpr.comthno.org Strategies often involve analyzing a drug's chemical structure, known side effects, or its impact on gene expression profiles to find correlations with other diseases. nih.gov
High-throughput screening (HTS) complements these computational predictions with experimental validation on a massive scale. nih.gov HTS involves the automated testing of large compound libraries against specific cellular or biochemical assays to identify "hits"—compounds that produce a desired biological response. fraunhofer.demdpi.com These libraries often contain thousands of diverse small molecules, including established drugs like sulfametomidine (B1681185), which may be screened for activity against new targets such as ion channels or enzymes implicated in non-infectious diseases. nih.govmetrionbiosciences.com Recent advancements have integrated artificial intelligence (AI) and more physiologically relevant models, like 3D cell cultures, to improve the predictive power of HTS campaigns. jocpr.com
While sulfametomidine, as a well-characterized sulfonamide, is a potential candidate for inclusion in such screening libraries, specific academic or commercial research detailing its repurposing via these methods is not prominently available in published literature. However, the tools and strategies are well-established, providing a clear pathway for future research.
| Repurposing Approach | Description | Key Technologies/Methods | Potential Application for Sulfametomidine |
|---|---|---|---|
| Computational Screening | Utilizes computer models and databases to predict new drug-target or drug-disease relationships based on existing data. nih.govnih.gov | Machine Learning/AI, Molecular Docking, Connectivity Map (CMap), Transcriptomics Analysis. jocpr.comthno.org | Predicting potential new targets or therapeutic areas by analyzing its structural and physicochemical properties against disease models. |
| High-Throughput Screening (HTS) | Automated, rapid experimental testing of large compound libraries against biological assays to identify active compounds ("hits"). nih.govmdpi.com | Robotics, Microtiter Plates, Fluorescence Readers, High-Content Imaging, Phenotypic Screening. fraunhofer.de | Screening against panels of cancer cell lines, enzymes, or receptors to uncover previously unknown biological activities. |
| Phenotypic Screening | A type of HTS that assesses the effect of a compound on the overall phenotype of a cell or organism, without a preconceived target. remedi4all.orgjocpr.com | High-Content Imaging, Cell-Based Assays, Model Organisms (e.g., zebrafish). fraunhofer.de | Identifying effects on complex disease models (e.g., inflammation, neurodegeneration) where the exact molecular target may not be known. |
Identification of New Molecular Targets (Beyond DHPS) for Sulfonamides
The established antibacterial mechanism of sulfametomidine and other sulfonamides is the competitive inhibition of dihydropteroate (B1496061) synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. nih.govnih.gov However, modern pharmacology acknowledges that drugs can have multiple molecular targets (polypharmacology), some of which may be unrelated to their primary therapeutic effect. The identification of novel molecular targets is a key academic pursuit for unlocking new applications for established drugs. nih.govfrontiersin.org
The search for new targets for old drugs can be driven by several observations:
Unexplained Side Effects: Sometimes, a drug's side effect profile can hint at interactions with unintended targets.
Structural Homology: A drug might interact with other proteins that have a binding site structurally similar to the primary target.
Serendipitous Discovery: Findings from HTS or phenotypic screens can point to unexpected mechanisms of action. nih.gov
Research into the broader class of sulfonamides has revealed activities beyond DHPS inhibition, though these are often associated with non-antibiotic sulfonamide derivatives. For instance, certain sulfonamides are known to interact with carbonic anhydrases, ion channels, and protein kinases. nih.gov While there is no direct evidence in the scientific literature of a new, validated molecular target for sulfametomidine itself, the potential for off-target interactions remains an area of academic interest. Research has shown that even non-antibiotic drugs can possess potent antibacterial activity through unexploited targets, suggesting that the reverse—antibiotics having non-antimicrobial targets—is a fertile ground for investigation. nih.gov
| Target Type | Relevance to Sulfonamides | Potential for Sulfametomidine |
|---|---|---|
| Established Target (DHPS) | The primary target for the antibacterial activity of sulfonamides, inhibiting folate synthesis in bacteria. nih.gov | This is the well-understood mechanism for sulfametomidine's antimicrobial effect. |
| Potential Off-Targets | Other enzymes or receptors that a drug may bind to, often with lower affinity. For the broader sulfonamide class, this includes carbonic anhydrases and cyclooxygenases (COX). | Investigation of sulfametomidine's affinity for other enzymes could reveal novel bioactivities (e.g., anti-inflammatory). |
| Novel Efficacy Targets | A newly identified target through which the drug could exert a therapeutic effect in a different disease context (e.g., oncology, immunology). ccia.org.au | Could be identified through computational predictions or phenotypic screening, opening up entirely new research directions for the compound. |
Mechanistic Studies of Non-Antimicrobial Activities
Emerging academic research focuses on exploring non-antimicrobial activities of existing antibiotics, partly as a strategy to find therapies for other diseases and to understand the full biological impact of these drugs. mdpi.com While many non-antibiotic drugs have been found to possess antimicrobial properties, the reverse is also an active area of investigation. nih.govmdpi.com
A pertinent example for the sulfonamide class is the investigation of their potential in oncology. A study exploring the complexation of sulfonamides (sulfathiazole and sulfamerazine) with ruthenium(III) ions found that the resulting metallodrugs exhibited improved anticancer properties compared to the sulfonamide ligand alone. mdpi.com The study demonstrated that the Ru(III)-sulfathiazole complex, for instance, reduced the viability of MCF-7 (breast cancer) and PC3 (prostate cancer) cell lines, suggesting that modifying the core structure can stimulate or enhance non-antimicrobial activities. mdpi.com This line of research provides a clear precedent for how a classic antibacterial agent's scaffold can be used to develop compounds with entirely different therapeutic applications.
Although mechanistic studies focusing specifically on non-antimicrobial actions of unmodified sulfametomidine are scarce, the principle of exploring such activities is well-established. Future research could investigate whether sulfametomidine exhibits intrinsic, albeit modest, anti-inflammatory, anti-proliferative, or other activities that could be mechanistically dissected and potentially enhanced through chemical modification.
Design of Prodrugs and Advanced Delivery Systems for Research Applications
To explore novel applications or improve existing properties, researchers often turn to prodrug design and advanced delivery systems. A prodrug is a bioreversible derivative of a drug that undergoes transformation in vivo to release the active parent compound. nih.govresearchgate.net This approach is used to overcome limitations such as poor solubility, low permeability, or chemical instability. researchgate.netnih.gov
Sulfametomidine, with its primary aromatic amine group, has been explicitly identified as a candidate for prodrug development. google.comgoogle.com Patent literature describes the potential for linking sulfametomidine to carrier moieties, such as dipeptides, via temporary bonds. google.com Such a modification could, for research purposes, alter its pharmacokinetic profile to achieve different concentrations in specific tissues or to control its rate of release.
Advanced delivery systems offer another strategy to modify a drug's behavior for research. bajajfinserv.ingenesispub.org These systems use carriers like nanoparticles, liposomes, or hydrogels to encapsulate the drug, which can:
Enhance solubility and stability. genesispub.org
Enable targeted delivery to specific cells or tissues.
Provide sustained or controlled release over time. ewadirect.com
Allow co-delivery of multiple therapeutic agents. ewadirect.com
For a compound like sulfametomidine, encapsulating it within a nanocarrier could be a research strategy to study its effects in specific in vitro or in vivo models where targeted delivery is crucial, or to investigate its potential in combination with other agents in a single formulation. nih.govnih.gov
| Strategy | Description | Research Goal for Sulfametomidine |
|---|---|---|
| Prodrug Design | Covalent modification of the drug with a promoiety, which is cleaved in vivo to release the active drug. nih.govmdpi.com Sulfametomidine is a documented candidate for this approach. google.comgoogle.com | To modify physicochemical properties (e.g., lipophilicity, solubility) for specific experimental models or to achieve targeted delivery via transporters. mdpi.comnih.gov |
| Nanoparticle Delivery | Encapsulating the drug within a solid colloidal particle (e.g., polymeric nanoparticles, lipid nanoparticles). ewadirect.com | To improve stability, control release kinetics, and potentially target specific cell types in research settings (e.g., cancer cells, immune cells). |
| Liposomal Formulation | Encapsulating the drug within a vesicle composed of one or more lipid bilayers. genesispub.org | To enhance delivery of the drug across biological membranes and study its effects at higher intracellular concentrations than achievable with the free drug. |
| Hydrogel Systems | Incorporating the drug into a three-dimensional network of hydrophilic polymers that can hold a large amount of water. | To create a depot for localized, sustained-release studies, for example, in tissue engineering or localized infection models. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
